1-(1,3-benzodioxol-5-ylcarbonyl)-1,2,3,4-tetrahydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

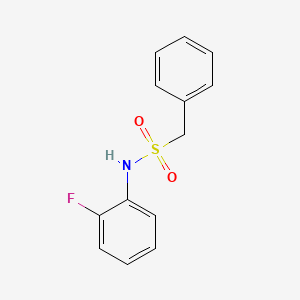

1-(1,3-benzodioxol-5-ylcarbonyl)-1,2,3,4-tetrahydroquinoline, also known as BDBTHQ, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BDBTHQ is a tetrahydroquinoline derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.

Aplicaciones Científicas De Investigación

Anticancer Activity

This compound has been used in the design and synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Structure-Activity Relationship Studies

The compound has been used in detailed structure-activity relationship studies . These studies have led to the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, which have shown promising anticancer activity .

Cell Cycle Arrest and Apoptosis Induction

Further mechanistic studies have revealed that the compound can cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .

Detection of Carcinogenic Lead

The compound has been used in the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide for the detection of carcinogenic lead . This compound has shown promise as a reliable electrochemical approach for detecting lead .

Development of Multi-Drug Resistance-Reversal Agents

The compound has shown promise in the development of multi-drug resistance-reversal agents . This is due to its ability to display dual inhibition of VEGFR and P-gp efflux pumps .

Flavoring Substance in Food

Although not naturally occurring, the compound has been chemically synthesized and is intended to be used as a flavoring substance in specific categories of food .

Mecanismo De Acción

Target of Action

The primary target of Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone is microtubules and their component protein, tubulin . Microtubules are a leading target for anticancer agents .

Mode of Action

This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and cell apoptosis .

Biochemical Pathways

The affected pathway is the microtubule assembly pathway . The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . Specifically, it has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Propiedades

IUPAC Name |

1,3-benzodioxol-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-17(13-7-8-15-16(10-13)21-11-20-15)18-9-3-5-12-4-1-2-6-14(12)18/h1-2,4,6-8,10H,3,5,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLZWPXFRMKZOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5538148.png)

![methyl 3-[(cyclopentylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5538156.png)

![5-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5538157.png)

![3-chloro-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5538160.png)

![2-(2,4-dichlorophenoxy)-N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5538165.png)

![4-ethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538169.png)

![8-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538180.png)

![2-chloro-6-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538200.png)

![N'-{[(2S,4S)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-N,N-dimethylurea](/img/structure/B5538203.png)

![1-benzyl-1'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B5538209.png)

![2-[2-(2-bromobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538210.png)